![molecular formula C21H19N3O3 B2783147 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260700-93-3](/img/structure/B2783147.png)
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
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Overview
Description
The compound “3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, an oxadiazole ring, and a quinolinone moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a quinolinone moiety via an ethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the quinolinone moiety. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could potentially impact its polarity and solubility .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- Similarly, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties . They have been found to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
1,2,4-oxadiazoles, a key structural component of this compound, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor binding sites . The presence of the ethoxyphenyl and quinolinone groups may also contribute to the compound’s interaction with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24-13-16(19(25)14-9-5-7-11-17(14)24)21-22-20(23-27-21)15-10-6-8-12-18(15)26-4-2/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJKOAEUQRKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one |
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